molecular formula C7H11N3O3 B14691910 Imidazole-1-ethanol, 5-ethyl-2-nitro- CAS No. 23571-39-3

Imidazole-1-ethanol, 5-ethyl-2-nitro-

Cat. No.: B14691910
CAS No.: 23571-39-3
M. Wt: 185.18 g/mol
InChI Key: ABGJIKXMJUSARA-UHFFFAOYSA-N
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Description

Imidazole-1-ethanol, 5-ethyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-ethanol, 5-ethyl-2-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of imidazole derivatives, including imidazole-1-ethanol, 5-ethyl-2-nitro-, often employs continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Imidazole-1-ethanol, 5-ethyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include amino derivatives, oxides, and substituted imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Imidazole-1-ethanol, 5-ethyl-2-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Imidazole derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of imidazole-1-ethanol, 5-ethyl-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethanol moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

  • Imidazole-1-ethanol, 2-methyl-5-nitro-
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Comparison: Imidazole-1-ethanol, 5-ethyl-2-nitro- is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity

Properties

CAS No.

23571-39-3

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

2-(5-ethyl-2-nitroimidazol-1-yl)ethanol

InChI

InChI=1S/C7H11N3O3/c1-2-6-5-8-7(10(12)13)9(6)3-4-11/h5,11H,2-4H2,1H3

InChI Key

ABGJIKXMJUSARA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CCO)[N+](=O)[O-]

Origin of Product

United States

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